molecular formula C13H20ClN5O2 B2633546 Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate CAS No. 2302425-40-5

Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate

Cat. No.: B2633546
CAS No.: 2302425-40-5
M. Wt: 313.79
InChI Key: FNAQKQOEOGJHQW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, a diazepane ring, and a tert-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate typically involves the reaction of 4-chloro-1,3,5-triazine with 1,4-diazepane in the presence of a base, followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate for substitution reactions, and acids like hydrochloric acid for hydrolysis. Reaction conditions vary but often involve moderate temperatures and the use of solvents like ethanol or water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid .

Scientific Research Applications

Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-{[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]methyl}pyrrolidine-1-carboxylate
  • 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones

Uniqueness

Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate is unique due to its combination of a triazine ring and a diazepane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of novel molecules and the development of new therapeutic agents.

Properties

IUPAC Name

tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN5O2/c1-13(2,3)21-12(20)19-6-4-5-18(7-8-19)11-16-9-15-10(14)17-11/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAQKQOEOGJHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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